molecular formula C15H18ClN5O B2814574 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide CAS No. 897615-23-5

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2814574
CAS No.: 897615-23-5
M. Wt: 319.79
InChI Key: YJWXCGCOUGBCLB-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound that features a tetrazole ring, a chlorophenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the Tetrazole to Cyclohexanecarboxamide: The tetrazole derivative is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the tetrazole or chlorophenyl groups.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(4-chlorophenyl)-1H-tetrazole-5-carboxamide

Uniqueness

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O/c16-12-6-8-13(9-7-12)21-14(18-19-20-21)10-17-15(22)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWXCGCOUGBCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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